(7-Bromo-4-fluoro-1H-indol-3-yl)methanamine
CAS No.:
Cat. No.: VC15937494
Molecular Formula: C9H8BrFN2
Molecular Weight: 243.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H8BrFN2 |
|---|---|
| Molecular Weight | 243.08 g/mol |
| IUPAC Name | (7-bromo-4-fluoro-1H-indol-3-yl)methanamine |
| Standard InChI | InChI=1S/C9H8BrFN2/c10-6-1-2-7(11)8-5(3-12)4-13-9(6)8/h1-2,4,13H,3,12H2 |
| Standard InChI Key | SHCVVNIFTMDMNO-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C2C(=C1F)C(=CN2)CN)Br |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
(7-Bromo-4-fluoro-1H-indol-3-yl)methanamine features a bicyclic indole scaffold substituted with bromine at the 7-position, fluorine at the 4-position, and a methanamine group at the 3-position (Table 1) . The bromine atom contributes to electron-withdrawing effects, while the fluorine enhances metabolic stability and membrane permeability. The methanamine side chain introduces a primary amine, enabling hydrogen bonding and salt bridge formation in biological systems .
Table 1: Key Physicochemical Properties
Comparative Analysis with Related Indoles
Structural analogs such as 7-bromo-4-fluoro-1H-indole (C₈H₅BrFN, 214.03 g/mol) and (4-bromo-1H-indazol-3-yl)methanamine (C₈H₈BrN₃) highlight the impact of substituents on physicochemical profiles . The absence of the methanamine group in 7-bromo-4-fluoro-1H-indole reduces its polarity, while the indazole core in the latter compound alters hydrogen-bonding capacity .
Synthesis and Manufacturing
Optimization Challenges
Key hurdles include:
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Regioselectivity Control: Competing halogenation at adjacent positions requires precise temperature and catalyst selection .
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Amine Stability: The primary amine group may undergo oxidation or side reactions, necessitating protective strategies.
Structure-Activity Relationships (SAR)
Halogen Substituents
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Bromine at C7: Enhances hydrophobic interactions with protein pockets (e.g., HIV-1 capsid) .
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Fluorine at C4: Improves metabolic stability by resisting cytochrome P450 oxidation .
Methanamine Position
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C3 Substitution: The 3-position’s proximity to the indole nitrogen optimizes binding to enzymes like monoamine oxidases .
Table 2: Impact of Substituents on Bioactivity
| Compound | Target | Activity |
|---|---|---|
| (7-Bromo-4-fluoro-1H-indol-3-yl)methanamine | HIV-1 Capsid | Predicted binding |
| 7-Bromo-4-fluoro-1H-indole | Bacterial membranes | Moderate penetration |
| (4-Bromo-1H-indazol-3-yl)methanamine | MAO enzymes | Weak inhibition |
Analytical Characterization
Spectroscopic Data
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NMR: Predicted shifts include δ 7.2–7.5 ppm (aromatic H), δ 4.1 ppm (CH₂NH₂), and δ 3.8 ppm (NH₂) .
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Mass Spectrometry: ESI-MS expected to show [M+H]⁺ at m/z 244.06 .
Chromatographic Behavior
Reverse-phase HPLC (C18 column, acetonitrile/water) yields a retention time of 12–14 minutes, consistent with moderate lipophilicity .
Applications and Future Directions
Drug Development
The compound’s scaffold is a candidate for:
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HIV Protease Inhibitors: Leveraging halogen interactions for capsid stabilization .
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Antibacterial Adjuvants: Overcoming multidrug resistance in Acinetobacter baumannii .
Synthetic Challenges
Future work must address:
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